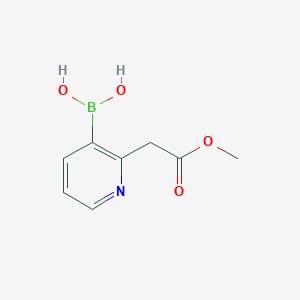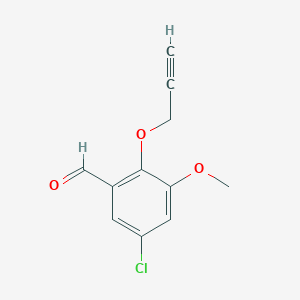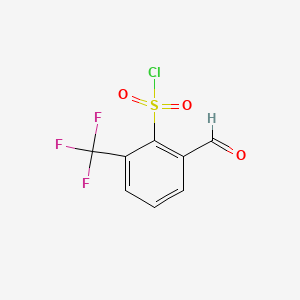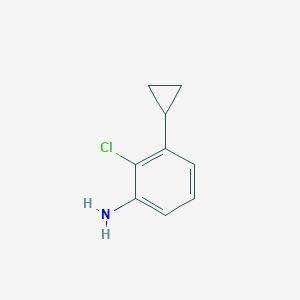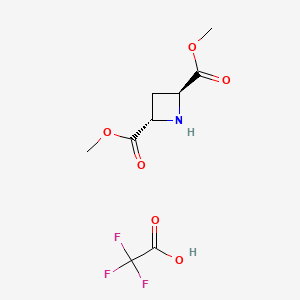
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two carboxylate groups. The addition of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an appropriate amine to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid in the reaction mixture helps to stabilize the intermediate compounds and improve the overall efficiency of the synthesis process.
化学反应分析
Types of Reactions
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
科学研究应用
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate
Uniqueness
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific applications in research and industry.
属性
分子式 |
C9H12F3NO6 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC 名称 |
dimethyl (2S,4S)-azetidine-2,4-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO4.C2HF3O2/c1-11-6(9)4-3-5(8-4)7(10)12-2;3-2(4,5)1(6)7/h4-5,8H,3H2,1-2H3;(H,6,7)/t4-,5-;/m0./s1 |
InChI 键 |
ABDBFPZKTOLFMI-FHAQVOQBSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@H](N1)C(=O)OC.C(=O)(C(F)(F)F)O |
规范 SMILES |
COC(=O)C1CC(N1)C(=O)OC.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
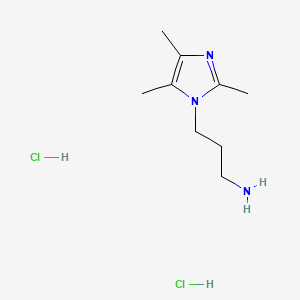
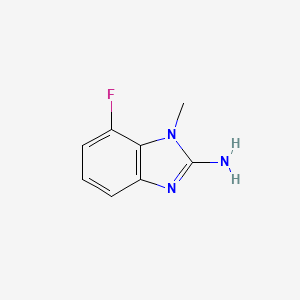
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
